

(-)-Hinesol CAS number and molecular formula

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Compound of Interest

Compound Name: (-)-Hinesol

Cat. No.: B15564278

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An In-depth Technical Guide to (-)-Hinesol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Hinesol, a naturally occurring sesquiterpenoid, has garnered significant attention within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of **(-)-Hinesol**, including its chemical properties, and focuses on its anti-cancer activities against non-small cell lung cancer (NSCLC). Detailed experimental protocols for assessing its biological effects and diagrams of the implicated signaling pathways are presented to support further research and drug development endeavors.

Core Compound Identification

Table 1: Chemical and Physical Properties of **(-)-Hinesol**

Property	Value	Citation
CAS Number	23811-08-7	[1]
Molecular Formula	C ₁₅ H ₂₆ O	[1]
Molecular Weight	222.37 g/mol	[1]
IUPAC Name	(2R,5S,10S)- $\alpha,\alpha,6,10$ -Tetramethyl-spiro[4.5]dec-6-ene-2-methanol	[1]
Synonyms	Hinesol, Agarospirol	[1]
Appearance	Powder	[1]
Solubility	Chloroform, Dichloromethane, DMSO	[1]
Storage	2-8°C, Protected from air and light	[1]

Biological Activity and Mechanism of Action

(-)-Hinesol has demonstrated potent anti-cancer properties, primarily through the induction of apoptosis and cell cycle arrest in cancer cells. Research has particularly highlighted its efficacy in non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H1299. The anti-tumor effects of **(-)-Hinesol** are mediated through the downregulation of the MEK/ERK and NF- κ B signaling pathways.

Key molecular events associated with **(-)-Hinesol** treatment include:

- **Induction of Apoptosis:** **(-)-Hinesol** treatment leads to an increase in the population of apoptotic cells.
- **Cell Cycle Arrest:** The compound causes an arrest in the G0/G1 phase of the cell cycle.
- **Modulation of Apoptotic Proteins:** It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.

- **Inhibition of Signaling Pathways:** **(-)-Hinesol** decreases the phosphorylation of MEK1/2, ERK1/2, IκBα, and p65, key components of the MEK/ERK and NF-κB pathways.
- **Downregulation of Cyclin D1:** The expression of Cyclin D1, a key regulator of the cell cycle, is inhibited.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of **(-)-Hinesol** are dose- and time-dependent. The following tables summarize the quantitative findings from key studies.

Table 2: Anti-proliferative Activity of **(-)-Hinesol** on NSCLC Cells

Cell Line	Treatment Time (hours)	IC ₅₀ (μg/mL)
A549	24	Not explicitly stated
A549	48	Not explicitly stated
NCI-H1299	24	Not explicitly stated
NCI-H1299	48	Not explicitly stated

Note: While the studies indicate a dose-dependent inhibition, specific IC₅₀ values were not provided in the referenced abstracts.

Table 3: Effect of **(-)-Hinesol** on Apoptosis and Cell Cycle in A549 Cells

Treatment Concentration (μg/mL)	Treatment Time (hours)	Apoptotic Cells (%)	Cells in G0/G1 Phase (%)
0 (Control)	24	Baseline	Baseline
2	24	Increased	Increased
8	24	Increased	Increased

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of **(-)-Hinesol**.

Cell Culture and Treatment

- Cell Lines: A549 and NCI-H1299 human non-small cell lung cancer cell lines.
- Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
- Treatment: **(-)-Hinesol** is dissolved in DMSO to prepare a stock solution and then diluted to the desired concentrations in the culture medium. Control cells are treated with an equivalent amount of DMSO.

Cell Viability Assay (MTT Assay)

- Seeding: Cells are seeded in 96-well plates at a density of 5×10^3 cells/well and allowed to adhere overnight.
- Treatment: The medium is replaced with fresh medium containing various concentrations of **(-)-Hinesol** (e.g., 0, 5, 10, 15, 20, 25 µg/mL) and incubated for 24 or 48 hours.
- MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Flow Cytometry)

- Seeding and Treatment: A549 cells are seeded in 6-well plates and treated with **(-)-Hinesol** (e.g., 0, 2, 8 µg/mL) for 24 hours.

- **Cell Harvesting:** Cells are harvested by trypsinization, washed with cold PBS, and resuspended in 1X binding buffer.
- **Staining:** Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- **Analysis:** The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Flow Cytometry)

- **Seeding and Treatment:** A549 cells are seeded and treated with **(-)-Hinesol** as described for the apoptosis assay.
- **Cell Harvesting and Fixation:** Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
- **Staining:** The fixed cells are washed with PBS and stained with a solution containing PI and RNase A.
- **Analysis:** The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

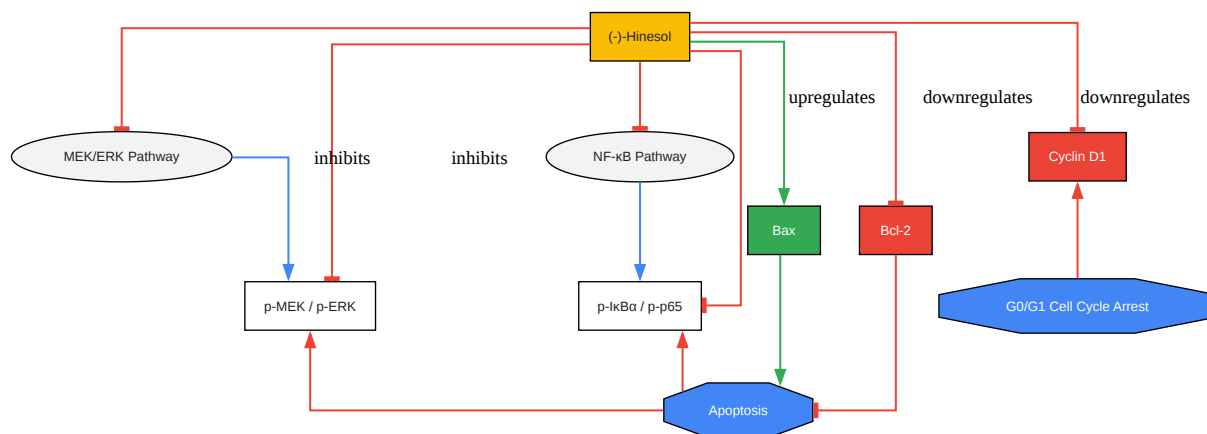
Western Blot Analysis

- **Protein Extraction:** After treatment with **(-)-Hinesol**, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
- **Electrophoresis and Transfer:** Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- **Blocking and Antibody Incubation:** The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies overnight at 4°C. The primary antibodies used include those against MEK, p-MEK, ERK, p-ERK, I κ B α , p-I κ B α , p65, p-p65, Bax, Bcl-2, Cyclin D1, and β -actin (as a loading control).

- Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

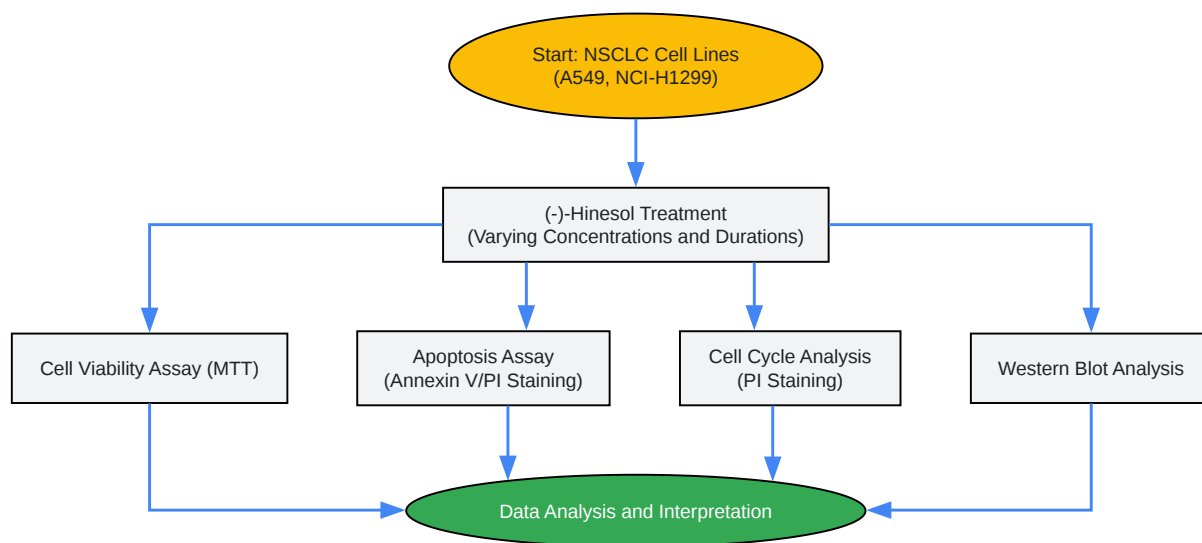
(-)-Hinesol Signaling Pathway



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Caption: (-)-Hinesol induced apoptosis and cell cycle arrest.

Experimental Workflow for (-)-Hinesol Evaluation



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Caption: Workflow for assessing the anti-cancer effects of **(-)-Hinesol**.

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References

- 1. researchgate.net [researchgate.net]
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